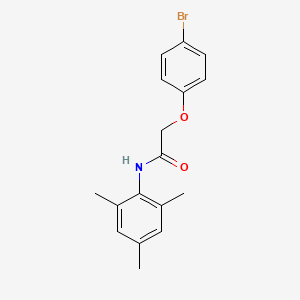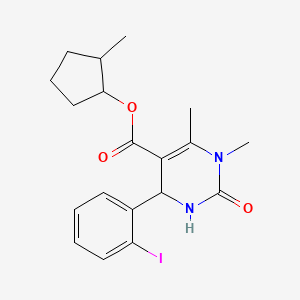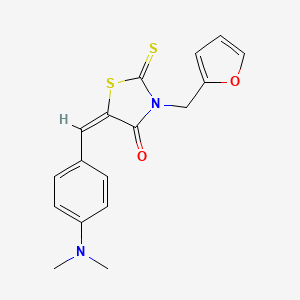
2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a bromophenoxy group and a trimethylphenyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Bromphenoxy)-N-(2,4,6-Trimethylphenyl)acetamid umfasst typischerweise die folgenden Schritte:
Bildung von 4-Bromphenol: Dies kann durch Bromierung von Phenol mit Brom in Gegenwart eines Katalysators erreicht werden.
Herstellung von 4-Bromphenoxyessigsäure: Dies beinhaltet die Reaktion von 4-Bromphenol mit Chloressigsäure unter basischen Bedingungen.
Bildung der endgültigen Verbindung: Die 4-Bromphenoxyessigsäure wird dann in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) mit 2,4,6-Trimethylanilin umgesetzt, um 2-(4-Bromphenoxy)-N-(2,4,6-Trimethylphenyl)acetamid zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich ähnliche Schritte umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies kann die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren wie Rekristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-Bromphenoxy)-N-(2,4,6-Trimethylphenyl)acetamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom in der Bromphenoxygruppe kann durch andere Nucleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu bilden.
Hydrolyse: Die Acetamidgruppe kann hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine, Thiole und Alkoxide.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um die Acetamidgruppe zu hydrolysieren.
Hauptprodukte
Substitution: Produkte hängen vom verwendeten Nucleophil ab.
Oxidation: Produkte umfassen oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Reduzierte Formen der Verbindung.
Hydrolyse: Entsprechende Carbonsäure und Amin.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromphenoxy)-N-(2,4,6-Trimethylphenyl)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Bromphenoxy)-N-(2,4,6-Trimethylphenyl)acetamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten Pfade hängen vom spezifischen biologischen Kontext und der Art der Interaktion ab.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Chlorphenoxy)-N-(2,4,6-Trimethylphenyl)acetamid
- 2-(4-Fluorphenoxy)-N-(2,4,6-Trimethylphenyl)acetamid
- 2-(4-Methylphenoxy)-N-(2,4,6-Trimethylphenyl)acetamid
Einzigartigkeit
2-(4-Bromphenoxy)-N-(2,4,6-Trimethylphenyl)acetamid ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine Reaktivität und biologische Aktivität beeinflussen kann. Das Bromatom kann an spezifischen Wechselwirkungen teilnehmen, die andere Halogene oder Substituenten möglicherweise nicht aufweisen, was diese Verbindung für bestimmte Anwendungen besonders interessant macht.
Eigenschaften
Molekularformel |
C17H18BrNO2 |
|---|---|
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-21-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
XQNWVQTYQUGPJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697879.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11697880.png)
![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11697884.png)

![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11697909.png)
![(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11697916.png)

![3-bromo-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11697930.png)
![4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11697931.png)

![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile](/img/structure/B11697953.png)
![1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11697955.png)


